molecular formula C8H9NO4 B13626784 (r)-3-Formamido-3-(furan-3-yl)propanoic acid

(r)-3-Formamido-3-(furan-3-yl)propanoic acid

Cat. No.: B13626784
M. Wt: 183.16 g/mol
InChI Key: JBUUZUJNFYXDDQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Formamido-3-(furan-3-yl)propanoic acid is an organic compound that features a furan ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Formamido-3-(furan-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan and amino acids.

    Formation of Intermediate: The furan ring is functionalized to introduce the amino group at the 3-position. This can be achieved through various methods, including electrophilic substitution reactions.

    Formylation: The amino group is then formylated to introduce the formamido group. This step often involves the use of formic acid or formylating agents under controlled conditions.

    Final Product Formation:

Industrial Production Methods

Industrial production of ®-3-Formamido-3-(furan-3-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Formamido-3-(furan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The formamido group can be reduced to an amino group.

    Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine, while nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid.

    Reduction: Reduction of the formamido group can yield ®-3-amino-3-(furan-3-yl)propanoic acid.

    Substitution: Substitution reactions can produce various substituted furan derivatives.

Scientific Research Applications

®-3-Formamido-3-(furan-3-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is used in the development of novel materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of ®-3-Formamido-3-(furan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(furan-3-yl)propanoic acid: This compound is similar in structure but lacks the formamido group.

    3-(Furan-2-yl)propanoic acid: This compound has a similar furan ring but differs in the position of the substituents.

Uniqueness

®-3-Formamido-3-(furan-3-yl)propanoic acid is unique due to the presence of both the formamido group and the furan ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

(3R)-3-formamido-3-(furan-3-yl)propanoic acid

InChI

InChI=1S/C8H9NO4/c10-5-9-7(3-8(11)12)6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12)/t7-/m1/s1

InChI Key

JBUUZUJNFYXDDQ-SSDOTTSWSA-N

Isomeric SMILES

C1=COC=C1[C@@H](CC(=O)O)NC=O

Canonical SMILES

C1=COC=C1C(CC(=O)O)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.